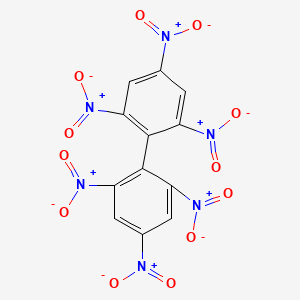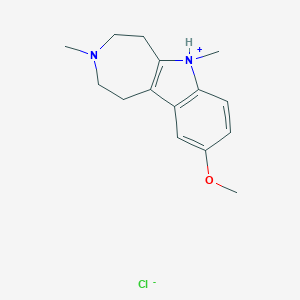
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a molecular formula of C9H6ClNO2S and a molecular weight of 227.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid typically involves the cyclization of 2-aminobenzenethiol with various reagents. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions . Another approach involves the use of sulfur and 2-chloro-4-methylbenzoic acid in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methyl-5-benzothiazolecarboxylic acid
- 2-Chloro-5-methylbenzothiazole
- 4-Methyl-5-benzothiazolecarboxylic acid
Uniqueness
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the carboxylic acid group at the 5-position make it particularly reactive in substitution and condensation reactions .
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-5(8(12)13)2-3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H,12,13) |
InChI Key |
DACQGCCPERVXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)



![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)




